N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide
Brand Name: Vulcanchem
CAS No.: 1396683-53-6
VCID: VC6976138
InChI: InChI=1S/C13H17N5O3/c1-3-12(19)14-10-4-6-11(7-5-10)18-13(20)17(15-16-18)8-9-21-2/h4-7H,3,8-9H2,1-2H3,(H,14,19)
SMILES: CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC
Molecular Formula: C13H17N5O3
Molecular Weight: 291.311

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

CAS No.: 1396683-53-6

Cat. No.: VC6976138

Molecular Formula: C13H17N5O3

Molecular Weight: 291.311

* For research use only. Not for human or veterinary use.

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide - 1396683-53-6

Specification

CAS No. 1396683-53-6
Molecular Formula C13H17N5O3
Molecular Weight 291.311
IUPAC Name N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propanamide
Standard InChI InChI=1S/C13H17N5O3/c1-3-12(19)14-10-4-6-11(7-5-10)18-13(20)17(15-16-18)8-9-21-2/h4-7H,3,8-9H2,1-2H3,(H,14,19)
Standard InChI Key DYLOJFXYVJXBLV-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC

Introduction

Structural Overview

Chemical Name:
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

Molecular Formula:
C13H16N4O3

Key Features:

  • Contains a tetrazole ring, which is a five-membered heterocyclic structure with four nitrogen atoms.

  • A 2-methoxyethyl group is attached to the tetrazole ring, contributing to its hydrophilic properties.

  • The molecule also includes a propionamide group, which adds functional versatility for potential biological activity.

Synthesis Pathway

While specific synthesis details for this compound are not directly available, the general methodology for synthesizing tetrazole derivatives and amides can be outlined as follows:

  • Tetrazole Formation:

    • Tetrazoles are typically synthesized via the cyclization of nitriles with azide sources (e.g., sodium azide) under acidic or catalytic conditions.

  • Functionalization with 2-Methoxyethyl Group:

    • The introduction of the 2-methoxyethyl group can be achieved through alkylation reactions using appropriate alkyl halides (e.g., 2-methoxyethyl bromide).

  • Amide Coupling:

    • The propionamide group can be appended through amide bond formation using carboxylic acids or acid derivatives (e.g., acid chlorides) coupled with amines.

Pharmaceutical Applications

Tetrazole-containing compounds are widely studied for their biological activities, including:

  • Antimicrobial Activity: Tetrazoles often exhibit antibacterial or antifungal properties due to their ability to interact with microbial enzymes.

  • Anti-inflammatory Properties: Similar compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

Material Science

Tetrazoles are used in energetic materials due to their high nitrogen content and ability to release energy upon decomposition.

Coordination Chemistry

The tetrazole moiety can act as a ligand in coordination complexes, making this compound potentially useful in catalysis or material design.

Analytical Characterization

To confirm the structure and purity of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide, the following analytical techniques are typically employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identification of chemical environment for protons (1^1H-NMR) and carbons (13^13C-NMR).
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern .
Infrared Spectroscopy (IR)Detection of functional groups such as amide (C=OC=O) and tetrazole (NHN-H).
Elemental AnalysisVerification of carbon, hydrogen, nitrogen, and oxygen composition.

Future Research Directions

Given its structural features, further studies on this compound could explore:

  • Biological Activity Screening: Testing for antimicrobial, anticancer, or anti-inflammatory effects using in vitro assays.

  • Drug-Likeness Evaluation: Computational tools like SwissADME can predict pharmacokinetic properties such as solubility and bioavailability .

  • Material Applications: Investigating its use in creating functionalized polymers or explosives.

This compound represents a versatile scaffold for both chemical and biological exploration due to its unique combination of functional groups and heterocyclic structure. Further experimental work would elucidate its full potential across diverse fields.

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